Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate

Catalog No.
S839668
CAS No.
1001401-60-0
M.F
C14H20N2O2
M. Wt
248.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate

CAS Number

1001401-60-0

Product Name

Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate

IUPAC Name

benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

InChI

InChI=1S/C14H20N2O2/c1-12-7-9-16(10-8-15-12)14(17)18-11-13-5-3-2-4-6-13/h2-6,12,15H,7-11H2,1H3/t12-/m1/s1

InChI Key

DQUGXUOXPVSJFN-GFCCVEGCSA-N

SMILES

CC1CCN(CCN1)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC1CCN(CCN1)C(=O)OCC2=CC=CC=C2

Isomeric SMILES

C[C@@H]1CCN(CCN1)C(=O)OCC2=CC=CC=C2
  • Chemical Intermediate

    The most common reference to this compound positions it as a chemical intermediate. Companies selling the compound often describe it as a building block for further research but do not specify the intended targets [, , ].

  • Potential for Further Exploration

    The core structure of Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate contains a diazepine ring. Diazepines are a class of nitrogen-containing heterocyclic compounds with various biological activities []. This suggests that Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate could be a potential starting point for the development of new drugs, but further research would be needed to confirm this.

Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula C14H20N2O2C_{14}H_{20}N_{2}O_{2} and a molecular weight of approximately 248.321 g/mol. This compound belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms. Specifically, Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate features a benzyl group attached to one of its nitrogen atoms and a carboxylate group at the first position of the diazepane ring .

The compound exhibits a density of 1.1±0.1g/cm31.1\pm 0.1\,g/cm^3, a boiling point of 373.9±35.0°C373.9\pm 35.0\,°C at 760 mmHg, and a flash point of 179.9±25.9°C179.9\pm 25.9\,°C . It is recognized for its potential applications in various fields, including chemistry and biology.

Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate can undergo several chemical transformations:

  • Esterification: The carboxylic acid moiety can react with alcohols to form esters.
  • Reduction: The compound can be reduced to yield Benzyl (5R)-5-methyl-1,4-diazepane-1-methanol.
  • Oxidation: It can be oxidized to form Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylic acid.
  • Substitution Reactions: The benzyl group can participate in nucleophilic substitution reactions, leading to various substituted benzyl derivatives depending on the nucleophile used .

Research on Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate indicates potential biological activities that merit further investigation:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may exhibit antimicrobial effects.
  • Anticancer Activity: There is ongoing research into its potential as an anticancer agent due to structural similarities with other bioactive compounds.
  • Neurological

The synthesis of Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate typically involves the cyclization of appropriate precursors:

  • Starting Materials: A common synthetic route involves benzylamine and 5-methyl-1,4-diazepane-1-carboxylic acid.
  • Reaction Conditions: The reaction is usually performed under acidic conditions in solvents such as dichloromethane or ethanol.
  • Purification: After synthesis, the product is purified using techniques like recrystallization or chromatography .

In industrial settings, continuous flow reactors may be employed for consistent quality and yield during production.

Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate shares structural characteristics with several related compounds in the diazepane class. Here are some similar compounds:

Compound NameMolecular FormulaKey Features
DiazepamC16H13ClN2OA well-known anxiolytic drug with significant medical use.
ClonazepamC15H10ClN3OUsed primarily for seizure disorders; exhibits sedative properties.
NitrazepamC15H14N4OAnother anxiolytic agent known for its hypnotic effects.

Uniqueness

Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate is unique due to its specific chiral configuration at the 5th position and the presence of the benzyl group, which may impart distinct biological activities compared to other diazepanes. Its potential applications in drug synthesis and development highlight its importance as a versatile building block in medicinal chemistry .

Enantioselective Cyclization Strategies

Enantioselective cyclization represents one of the most sophisticated approaches for constructing the diazepane core of benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate. Recent advances in organocatalytic asymmetric synthesis have demonstrated remarkable success in creating seven-membered nitrogen-containing heterocycles with high enantioselectivity [1] [2].

The SPINOL-derived chiral phosphoric acid catalysts have emerged as particularly effective systems for the enantioselective construction of diazepine scaffolds. These catalysts facilitate three-component reactions between aldehydes, 1,2-phenylenediamines, and cyclohexane-1,3-diones, producing structurally complex diazepines in yields up to 98% with excellent enantioselectivities of 92:8 enantiomeric ratio [1]. The reaction proceeds through a carefully orchestrated sequence involving nucleophilic attack, ring closure, and asymmetric induction controlled by the chiral phosphoric acid framework.

Organocatalytic approaches have also been developed utilizing temporary-bridge strategies for the enantioselective synthesis of azepane derivatives. These methodologies employ α-ketoamides as 1,4-bis-nucleophiles combined with 1,3-bis-electrophilic enals in a Michael-hemiaminalization sequence, achieving high stereoselectivity through thermodynamically driven processes [3]. The formation of up to four stereogenic centers occurs simultaneously during the domino reaction sequence.

Palladium-catalyzed decarboxylative asymmetric allylic alkylation has been successfully applied to 1,4-diazepan-5-ones, providing access to gem-disubstituted diazepanone heterocycles in up to 99% yield and 95% enantioselectivity [4] [5]. The success of this methodology depends on the careful selection of protecting groups, with electron-rich p-anisoyl lactam protecting groups proving crucial for achieving high enantioselectivity.

Chiral memory effects have been exploited in the synthesis of quaternary benzodiazepine derivatives. The boat-shaped conformation of the diazepine ring creates conformational chirality that can be preserved during alkylation reactions, achieving 86-99% enantioselectivity despite the destruction of the original chiral center during deprotonation [6].

Benzyl Protection/Deprotection Mechanisms

The benzyl carbamate protecting group in benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate serves as a crucial element for synthetic manipulation and requires robust protection and deprotection strategies [7] [8].

Benzyl Protection Methodologies:

Williamson ether synthesis remains the most widely employed method for benzyl protection. The reaction involves treatment of the amine substrate with benzyl halides (benzyl chloride or bromide) in the presence of a strong base such as sodium hydride in dimethylformamide. This method typically achieves 85-95% yields under mild conditions at room temperature over 2-6 hours [9] [10].

The Dudley reagent method offers an alternative approach particularly suitable for base-sensitive substrates. This method employs benzyl N-phenyl acetimidate [BnOC(=NH)CCl3] under acidic conditions, providing a more neutral environment for protection while maintaining good yields of 80-90% [9].

Benzyl Deprotection Strategies:

Catalytic hydrogenolysis represents the most common and reliable method for benzyl deprotection. The process involves palladium on carbon (Pd/C) with hydrogen gas in protic solvents such as methanol or ethanol. The mechanism proceeds through oxidative addition of the benzyl ether to the palladium catalyst, followed by hydrogen coordination and transfer, ultimately releasing the free alcohol and toluene while regenerating the catalyst [11] [10]. This method achieves 90-99% yields under mild conditions.

Oxidative deprotection methods have been developed as alternatives to hydrogenolysis, particularly useful for substrates containing hydrogenation-sensitive functional groups. The RuCl3/NaIO4 system provides mild oxidative conditions for benzyl cleavage, while electrochemical oxidation offers selective deprotection under controlled conditions [12].

Nitroxyl radical catalysis using electronically tuned catalysts such as TEMPO derivatives with phenyl iodonium bis(trifluoroacetate) (PIFA) has shown excellent results. This system promotes deprotection at ambient temperature with broad substrate scope, achieving 85-95% yields while tolerating various functional groups that would be incompatible with traditional hydrogenolysis [12].

Lewis acid-mediated deprotection using reagents such as Me2BBr provides another alternative, particularly effective for substrates where other methods fail. These conditions are compatible with sensitive functional groups but require anhydrous conditions due to moisture sensitivity [9].

Industrial-Scale Production Challenges

The industrial-scale synthesis of benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate presents significant challenges that must be addressed for commercial viability [13] [14] [15].

Environmental and Safety Concerns:

Traditional synthetic approaches often rely on halogenated hydrocarbon solvents such as dichloromethane and chloroform, which pose significant environmental hazards. The coupling reactions typically performed in these solvents create tremendous negative environmental impact when scaled to industrial production levels [14]. Additionally, the handling of hazardous intermediates and the use of moisture-sensitive reagents present significant safety challenges in large-scale operations.

Process Scalability Issues:

Batch processes traditionally used for diazepane synthesis suffer from several limitations including long reaction times, poor heat transfer for exothermic reactions, and difficulties in maintaining consistent reaction conditions across large volumes. The synthesis of 1,4-diazepane derivatives has historically involved unstable intermediates that are easily converted to unwanted side products, affecting the reproducibility of reactions when scaled up [14].

Continuous Flow Solutions:

Continuous flow synthesis has emerged as a promising solution for industrial-scale production. These systems offer improved process control, enhanced safety profiles, better heat transfer, and simplified scale-up procedures. The continuous flow synthesis of diazepam, a related seven-membered heterocycle, has demonstrated the feasibility of producing high-purity products with 96% yield and 91% purity within 15 minutes using optimized flow conditions [15].

Automated reactors with real-time monitoring systems help maintain consistent reaction conditions and product quality throughout the production process. These systems can automatically adjust parameters such as temperature, pressure, and flow rates to optimize yield and minimize waste generation .

Cost Optimization Strategies:

The development of recyclable catalyst systems has become crucial for industrial applications. Magnetic nanoparticles (γ-Fe2O3@SiO2/CeCl3) have been successfully employed as recyclable catalysts for diazepine synthesis, offering easy recovery and reusability while maintaining high catalytic activity [17] [18]. These systems can achieve 90% catalyst recovery, significantly reducing operational costs.

Solvent selection plays a critical role in cost optimization. The replacement of expensive, hazardous solvents with environmentally friendly alternatives such as ethanol or water-based systems can reduce costs by up to 50% while improving the environmental profile of the process [17] [18].

Green Chemistry Approaches to Diazepane Derivatives

Green chemistry principles have been increasingly applied to the synthesis of diazepane derivatives, focusing on reducing environmental impact while maintaining synthetic efficiency [19] [17] [18].

Microwave-Assisted Synthesis:

Microwave irradiation has revolutionized the synthesis of diazepine derivatives by enabling solvent-free conditions and dramatically reducing reaction times. The synthesis of benzodiazepine derivatives using microwave technology achieves yields of 90-99% within 3-6 minutes of focused microwave irradiation, compared to several hours required by conventional heating methods [20] [21] [22].

The microwave-assisted synthesis of 1,5-benzodiazepines from o-phenylenediamines and ketones in the presence of catalytic amounts of acetic acid under solvent-free conditions demonstrates the environmental benefits of this approach. The method provides rapid access to the desired products with excellent yields while eliminating the need for organic solvents [20].

Flow Chemistry Applications:

Continuous flow chemistry offers significant advantages for green synthesis of diazepane derivatives. The telescoped flow synthesis enables the combination of multiple reaction steps in a single continuous process, reducing waste generation and improving atom economy. Flow processes typically achieve 10-40 times faster reaction rates compared to batch methods while using 90% less solvent [23].

In-situ generation of reactive intermediates in flow systems eliminates the need for isolation and storage of hazardous compounds. This approach has been successfully applied to the synthesis of various heterocycles, including diazepine derivatives, where unstable intermediates are generated and consumed immediately in the flow stream [23].

Sustainable Solvent Systems:

The development of environmentally friendly solvent systems has been a major focus in green chemistry approaches. Water-based synthesis has been successfully implemented for various diazepine derivatives, with some reactions achieving excellent yields (up to 93%) using water as the sole solvent [19]. The use of ethanol as a green solvent alternative has also proven effective, providing comparable yields to traditional organic solvents while offering better environmental profiles [17] [18].

Supercritical carbon dioxide has emerged as an attractive alternative solvent for diazepine synthesis, offering the advantages of easy removal, non-toxicity, and recyclability. This approach eliminates the need for organic solvent extraction and purification steps [19].

Catalyst Design for Sustainability:

Recyclable catalysts have been developed specifically for sustainable diazepane synthesis. Magnetic nanoparticle catalysts (γ-Fe2O3@SiO2/CeCl3) enable easy catalyst recovery using external magnetic fields, achieving up to 90% catalyst recovery rates. These systems maintain high catalytic activity over multiple cycles while reducing the overall environmental footprint of the process [17] [18].

Organocatalytic systems using naturally derived catalysts such as proline derivatives offer metal-free alternatives for enantioselective synthesis. These catalysts are typically more environmentally benign than traditional metal catalysts and can often be recovered and reused [3].

Process Intensification:

One-pot multicomponent reactions have been developed to minimize waste generation and improve overall process efficiency. These reactions combine multiple synthetic steps into a single vessel, eliminating the need for intermediate purification and reducing overall waste by up to 70% [17] [18].

Atom economy optimization focuses on maximizing the incorporation of starting materials into the final product. Ring-closing metathesis approaches for diazepine synthesis have been optimized to achieve high atom economy, with most atoms from the starting materials being incorporated into the final heterocyclic product [24] [25] [26].

XLogP3

1.8

Dates

Last modified: 08-16-2023

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